3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one is a heterocyclic compound that belongs to the imidazo[1,5-A]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one typically involves cyclocondensation reactions. One common method includes the reaction of 2-chloro-3-nitropyrazine with ethylenediamine under reflux conditions, followed by cyclization to form the desired compound . Another approach involves the use of 2-chloro-3-aminopyrazine and glyoxal in the presence of a base, leading to the formation of the imidazo[1,5-A]pyrazine core .
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazo[1,5-A]pyrazines.
Scientific Research Applications
3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-A]pyridine: Shares a similar core structure but differs in the nitrogen atom’s position.
Imidazo[1,2-A]pyrazine: Another closely related compound with a different arrangement of nitrogen atoms.
Pyrazolo[1,5-A]pyrimidine: Contains a similar fused ring system but with different substituents.
Uniqueness
3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one is unique due to its specific chlorine substitution and the arrangement of nitrogen atoms within the fused ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H6ClN3O |
---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
3-chloro-7,8-dihydro-5H-imidazo[1,5-a]pyrazin-6-one |
InChI |
InChI=1S/C6H6ClN3O/c7-6-9-2-4-1-8-5(11)3-10(4)6/h2H,1,3H2,(H,8,11) |
InChI Key |
MVYBSCUNWCPZAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(N2CC(=O)N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.